![molecular formula C8H16N4O2 B2357306 tert-Butyl-N-[(2S)-2-Azidopropyl]carbamat CAS No. 677028-27-2](/img/structure/B2357306.png)
tert-Butyl-N-[(2S)-2-Azidopropyl]carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2S)-2-azidopropyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-azidopropyl moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[(2S)-2-azidopropyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. The azide group can be selectively introduced into biomolecules for subsequent click chemistry reactions.
Medicine: In medicinal chemistry, tert-butyl N-[(2S)-2-azidopropyl]carbamate is explored for its potential as a prodrug. The azide group can be converted to an amine in vivo, releasing the active drug molecule.
Industry: In the materials science industry, this compound is used in the development of functionalized polymers and advanced materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-2-azidopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azide source. One common method is the reaction of tert-butyl carbamate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[(2S)-2-azidopropyl]carbamate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(2S)-2-azidopropyl]carbamate can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF or acetonitrile, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, or lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts, suitable alkyne partners.
Major Products Formed:
Substitution: Various substituted carbamates.
Reduction: tert-Butyl N-[(2S)-2-aminopropyl]carbamate.
Cycloaddition: Triazole derivatives.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2S)-2-azidopropyl]carbamate involves the reactivity of the azide group. The azide group can undergo reduction to form an amine, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through chemical reactions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler analog without the azide group, used as a protecting group for amines.
tert-Butyl N-[(2S)-2-aminopropyl]carbamate: The reduced form of tert-butyl N-[(2S)-2-azidopropyl]carbamate.
Benzyl carbamate: Another carbamate compound used in organic synthesis and as a protecting group.
Uniqueness: tert-Butyl N-[(2S)-2-azidopropyl]carbamate is unique due to the presence of the azide group, which imparts distinct reactivity and allows for versatile chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and functional materials.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-2-azidopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYGAKJURINKV-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2357223.png)

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2357229.png)
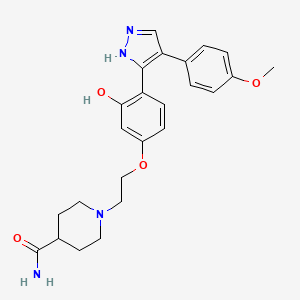

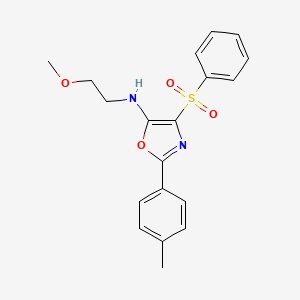
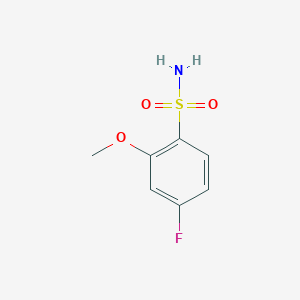
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)
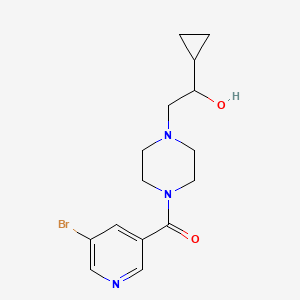
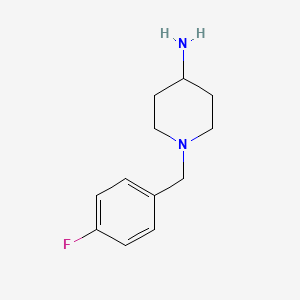
![N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2357240.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)
![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)
